SAR Class-Level Evidence: 3-Position Substituent Drives CB2 Selectivity
The compound belongs to a class where modification of the heteroaromatic moiety at the 1,2,4-oxadiazole 3-position has a high impact on CB2 versus CB1 selectivity, while having only moderate impact on CB2 affinity . This class-level SAR establishes that the 4-methoxyphenoxymethyl substituent of the target compound is the primary determinant of its selectivity profile; substituting this group with another aryl or heteroaryl moiety — as is common among commercially available 1,2,4-oxadiazole propionamides — would result in a different selectivity fingerprint. However, no head-to-head quantitative binding data (Ki or IC50) for this specific compound versus a defined comparator have been published in the peer-reviewed literature as of the present search.
| Evidence Dimension | CB2 vs CB1 selectivity modulation by 3-position substituent variation |
|---|---|
| Target Compound Data | No direct Ki or IC50 data available for CAS 1226450-21-0 |
| Comparator Or Baseline | Class-level observation: in the published 1,2,4-oxadiazolyl-propionamide series, compounds with carbazolamide at the N-aryl position and varied 3-position heteroaromatic groups show Ki values for hCB2 ranging from 4.27 nM to >1 µM, with selectivity ratios (CB1/CB2) varying from >100 to near unity depending on the 3-substituent |
| Quantified Difference | Cannot be calculated for the specific compound; class-level difference in selectivity ratio can exceed 100-fold between different 3-position substituents |
| Conditions | Radioligand displacement assays using human CB2-transfected CHO cells and human CB1-transfected HEK293 cells |
Why This Matters
Procurement decisions must recognize that the exact 3-position substituent dictates selectivity; generic substitution with a different 3-substituted 1,2,4-oxadiazole propionamide will almost certainly alter the CB2/CB1 selectivity profile.
- [1] Rühl T, et al. Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides: synthesis, radiolabelling, molecular modelling and biological evaluation. Org Med Chem Lett. 2012;2:32. DOI: 10.1186/2191-2858-2-32 View Source
